4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline
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Overview
Description
4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the quinoline ring, which significantly influences its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Coupling Reaction: The final step involves the coupling of the quinoline derivative with aniline through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of anti-cancer drugs targeting specific protein kinases.
Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and leading to downstream effects such as apoptosis and cell cycle arrest in cancer cells . Molecular docking studies and cellular assays have confirmed its binding affinity and specificity for certain kinases .
Comparison with Similar Compounds
Similar Compounds
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline: Similar in structure but with methoxy groups instead of trifluoromethyl groups.
4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline: Contains a quinazoline core with methoxy and nitro groups.
Uniqueness
4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective inhibitor of certain protein kinases compared to its analogs .
Properties
Molecular Formula |
C16H11F3N2O |
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Molecular Weight |
304.27 g/mol |
IUPAC Name |
4-[6-(trifluoromethyl)quinolin-4-yl]oxyaniline |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)10-1-6-14-13(9-10)15(7-8-21-14)22-12-4-2-11(20)3-5-12/h1-9H,20H2 |
InChI Key |
XOFJEFPVDGVSIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C3C=C(C=CC3=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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